2'-Hydroxy-5'-isopropylacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

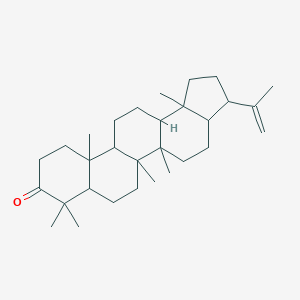

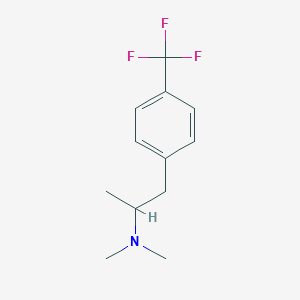

2’-Hydroxy-5’-isopropylacetophenone (CAS No. 1634-36-2) is a research chemical . It is used in resin compositions with substrate or optical filter, solid-state imaging device, and optical sensor devices .

Synthesis Analysis

The compound can be prepared by the reaction of acetyl chloride on 4-isopropylanisole with aluminium chloride in carbon disulfide at room temperature .Molecular Structure Analysis

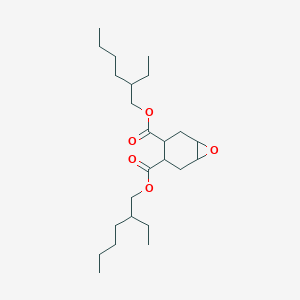

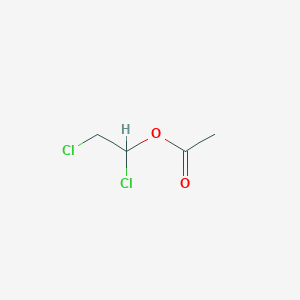

The molecular formula of 2’-Hydroxy-5’-isopropylacetophenone is C11H14O2 . The molecular weight is 178.23 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 2’-Hydroxy-5’-isopropylacetophenone are not mentioned in the search results, acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a boiling point of 258℃ and a density of 1.051 . The flash point is 107℃ . The pKa is predicted to be 10.44±0.18 .Applications De Recherche Scientifique

1. Synthesis of Heterocyclic Compounds

- Summary of Application: Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds, including fused and five-, six-, seven-membered rings via multicomponent reactions .

- Methods of Application: Acetophenone and its derivatives are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd (0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .

- Results or Outcomes: The use of acetophenone in these reactions has led to the synthesis of many heterocyclic compounds .

2. α-Bromination Reaction on Acetophenone Derivatives

- Summary of Application: The α-bromination reaction of acetophenone derivatives is a significant topic in the field of organic chemistry .

- Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

3. Resin Compositions and Optical Devices

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” is used in resin compositions with substrate or optical filter, solid-state imaging device and optical sensor devices .

- Methods of Application: The compound is incorporated into resin compositions, which are then used in the fabrication of various optical devices . The exact methods of application would depend on the specific type of device being produced.

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” in these applications can enhance the performance of the resulting devices .

4. Intermediate in the Production of Various Compounds

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” plays a crucial role as an intermediate in the production of various compounds, including antihistamines and analgesics .

- Methods of Application: The compound is used in various organic reactions to produce other compounds . The exact methods of application would depend on the specific reaction being carried out.

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” as an intermediate can facilitate the synthesis of a wide range of compounds .

5. Antioxidant Properties

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” possesses antioxidant properties and is known for its ability to inhibit lipid peroxidation .

- Methods of Application: The compound can be used in various biochemical experiments and studies to explore its antioxidant properties .

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” can contribute to the understanding of lipid peroxidation processes and the development of antioxidant therapies .

6. Intermediate in the Production of Antihistamines and Analgesics

- Summary of Application: “2’-Hydroxy-5’-isopropylacetophenone” plays a crucial role as an intermediate in the production of various compounds, including antihistamines and analgesics .

- Methods of Application: The compound is used in various organic reactions to produce other compounds . The exact methods of application would depend on the specific reaction being carried out.

- Results or Outcomes: The use of “2’-Hydroxy-5’-isopropylacetophenone” as an intermediate can facilitate the synthesis of a wide range of compounds .

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-hydroxy-5-propan-2-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-4-5-11(13)10(6-9)8(3)12/h4-7,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUYSKZFFCUOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467198 |

Source

|

| Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxy-5'-isopropylacetophenone | |

CAS RN |

1634-36-2 |

Source

|

| Record name | 1-[2-Hydroxy-5-(propan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2.2]Paracyclophane](/img/structure/B167438.png)

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)